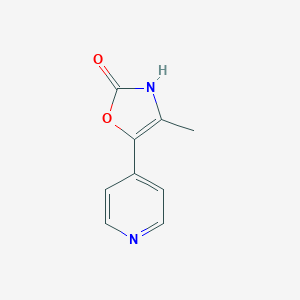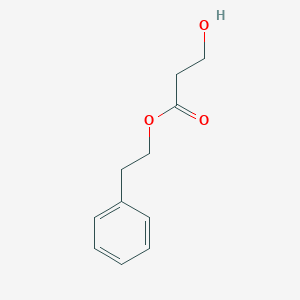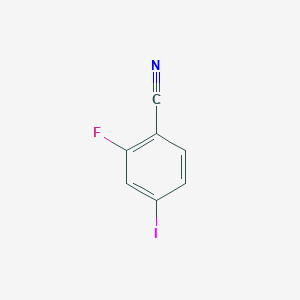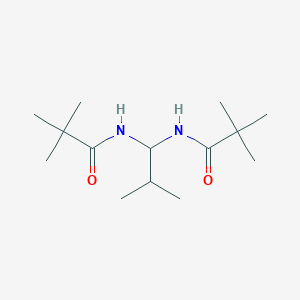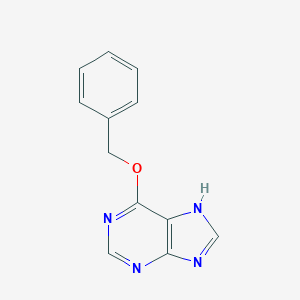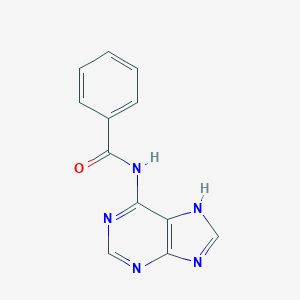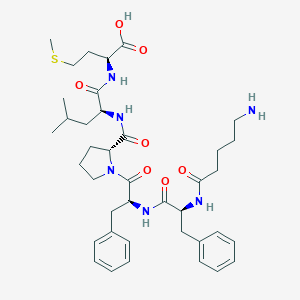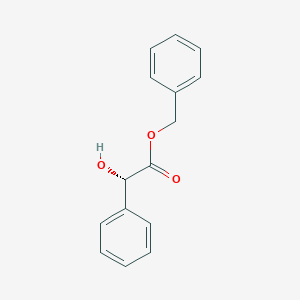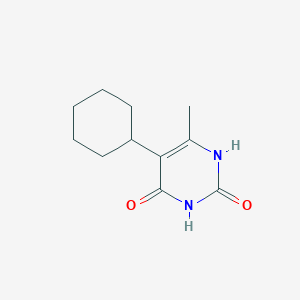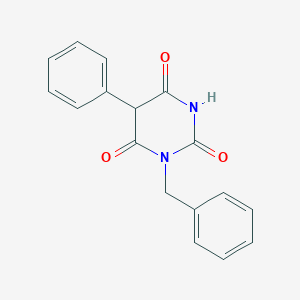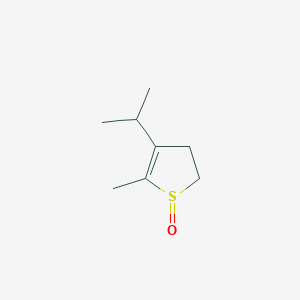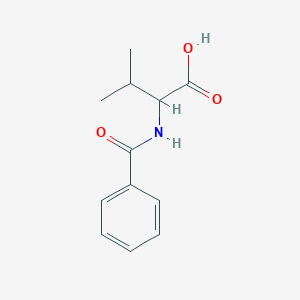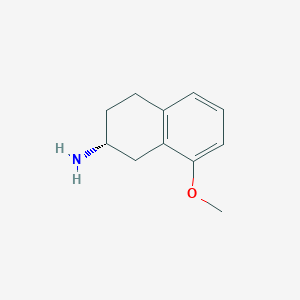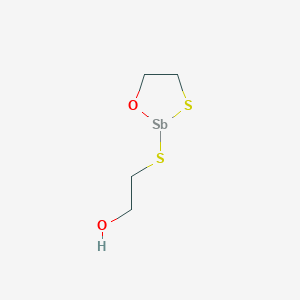
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-, also known as Ethyl 2-(2-thioxo-1,3-oxathiolan-3-yl) acetate, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a complex process and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- is not fully understood. However, it is believed that this compound may act by inhibiting the activity of certain enzymes or by disrupting the cell membrane of microorganisms.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of fungi and bacteria, and it has also been shown to have antitumor properties. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- in lab experiments is its high purity and yield. This compound is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)-. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the use of this compound as a catalyst in organic synthesis reactions should be further explored.
Métodos De Síntesis
The synthesis of Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- involves a multi-step process that includes the reaction of 2-mercaptoethanol with acetic anhydride, followed by the reaction with thioacetic acid. The final step involves the reaction with stibine gas to produce the desired compound. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- has been extensively studied for its potential applications in scientific research. This compound has been shown to have antifungal, antimicrobial, and antitumor properties. It has also been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
Número CAS |
1843-42-1 |
|---|---|
Nombre del producto |
Ethanol, 2-(1,3,2-oxathiastibolan-2-ylthio)- |
Fórmula molecular |
C4H9O2S2Sb |
Peso molecular |
275 g/mol |
Nombre IUPAC |
2-(1,3,2-oxathiastibolan-2-ylsulfanyl)ethanol |
InChI |
InChI=1S/C2H6OS.C2H5OS.Sb/c2*3-1-2-4;/h3-4H,1-2H2;4H,1-2H2;/q;-1;+3/p-2 |
Clave InChI |
UXLPASPDTIQGLQ-UHFFFAOYSA-L |
SMILES |
C1CS[Sb](O1)SCCO |
SMILES canónico |
C1CS[Sb](O1)SCCO |
Otros números CAS |
1843-42-1 |
Sinónimos |
2-(1,3,2-oxathiastibolan-2-ylthio)ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



